molecular formula C8H11NO2 B3394326 (R)-3-(Furan-3-yl)morpholine CAS No. 1212827-57-0

(R)-3-(Furan-3-yl)morpholine

Cat. No.: B3394326
CAS No.: 1212827-57-0
M. Wt: 153.18 g/mol
InChI Key: QRTFXNSVWFBXRX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-(Furan-3-yl)morpholine is an organic compound that features a morpholine ring substituted with a furan ring at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Furan-3-yl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furan and morpholine.

    Formation of Intermediate: The furan ring is functionalized to introduce a suitable leaving group at the third position, often through halogenation or other electrophilic substitution reactions.

    Nucleophilic Substitution: The functionalized furan is then reacted with morpholine under nucleophilic substitution conditions to form ®-3-(Furan-3-yl)morpholine. This step may require the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods: Industrial production of ®-3-(Furan-3-yl)morpholine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: ®-3-(Furan-3-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: Reduction of the furan ring can lead to tetrahydrofuran derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

®-3-(Furan-3-yl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential pharmacophore in the design of new drugs, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ®-3-(Furan-3-yl)morpholine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The furan ring can engage in π-π interactions, while the morpholine ring can form hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

    (S)-3-(Furan-3-yl)morpholine: The enantiomer of ®-3-(Furan-3-yl)morpholine, differing in its stereochemistry.

    3-(Furan-2-yl)morpholine: A structural isomer with the furan ring attached at the second position.

    3-(Thiophen-3-yl)morpholine: A similar compound with a thiophene ring instead of a furan ring.

Uniqueness: ®-3-(Furan-3-yl)morpholine is unique due to its specific stereochemistry and the presence of both a furan and morpholine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(3R)-3-(furan-3-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-10-5-7(1)8-6-11-4-2-9-8/h1,3,5,8-9H,2,4,6H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTFXNSVWFBXRX-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856268
Record name (3R)-3-(Furan-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212827-57-0
Record name (3R)-3-(Furan-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-(Furan-3-yl)morpholine
Reactant of Route 2
(R)-3-(Furan-3-yl)morpholine
Reactant of Route 3
(R)-3-(Furan-3-yl)morpholine
Reactant of Route 4
(R)-3-(Furan-3-yl)morpholine
Reactant of Route 5
(R)-3-(Furan-3-yl)morpholine
Reactant of Route 6
(R)-3-(Furan-3-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.